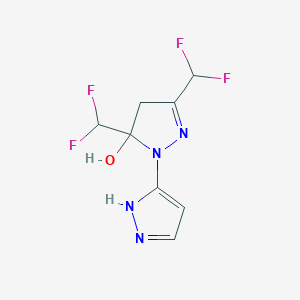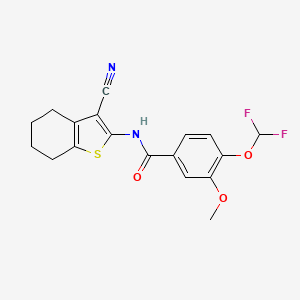![molecular formula C20H20N4O3 B10949264 (3E)-3-[5-(1-ethyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10949264.png)
(3E)-3-[5-(1-ethyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is a complex heterocyclic compound that features a pyrazole and pyran ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups and heteroatoms makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-phenylhydrazine to form the intermediate hydrazone. This intermediate then undergoes cyclization with 6-methyl-2H-pyran-2,4(3H)-dione under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and pyran derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of multiple functional groups enables the compound to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
- 3-[5-(1-ETHYL-1H-IMIDAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
Uniqueness
The unique combination of a pyrazole and pyran ring system in 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE sets it apart from other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H20N4O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-[3-(1-ethylpyrazol-4-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C20H20N4O3/c1-3-23-12-14(11-21-23)17-10-16(19-18(25)9-13(2)27-20(19)26)22-24(17)15-7-5-4-6-8-15/h4-9,11-12,17,25H,3,10H2,1-2H3 |
Clé InChI |
FKJICMPHSJPYSD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(OC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10949203.png)
![2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10949208.png)
![ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10949211.png)

![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10949222.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10949225.png)
![methyl 9-methyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949232.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10949233.png)
![4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10949236.png)
![3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949250.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949255.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10949261.png)
